molecular formula C9H18O2 B14374393 Methyl 5-methylheptanoate CAS No. 89986-46-9

Methyl 5-methylheptanoate

Cat. No.: B14374393
CAS No.: 89986-46-9
M. Wt: 158.24 g/mol
InChI Key: HZOIXYISXJHGBI-UHFFFAOYSA-N
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Description

Methyl 5-methylheptanoate is an organic compound with the molecular formula C9H18O2. It is an ester derived from 5-methylheptanoic acid and methanol. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methylheptanoate can be synthesized through the esterification of 5-methylheptanoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification of 5-methylheptanoic acid with methanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the reaction by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylheptanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 5-methylheptanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: 5-methylheptanoic acid and methanol.

    Reduction: 5-methylheptanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Methyl 5-methylheptanoate has several applications in scientific research:

    Chemistry: Used as a reference standard in gas chromatography for the analysis of complex mixtures.

    Biology: Studied for its potential role in pheromone communication in certain insect species.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Widely used in the flavor and fragrance industry to impart fruity notes to various products.

Mechanism of Action

The mechanism of action of methyl 5-methylheptanoate primarily involves its hydrolysis to 5-methylheptanoic acid and methanol. The ester linkage is susceptible to hydrolysis under acidic or basic conditions, leading to the release of the parent acid and alcohol. This hydrolysis reaction is catalyzed by esterases in biological systems, making it a potential candidate for controlled drug release applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl heptanoate: An ester with a similar structure but without the methyl group on the heptanoic acid chain.

    Methyl octanoate: An ester with an additional carbon in the acid chain.

    Ethyl 5-methylheptanoate: An ester with an ethyl group instead of a methyl group.

Uniqueness

Methyl 5-methylheptanoate is unique due to the presence of the methyl group on the heptanoic acid chain, which imparts distinct chemical and physical properties

Properties

CAS No.

89986-46-9

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

methyl 5-methylheptanoate

InChI

InChI=1S/C9H18O2/c1-4-8(2)6-5-7-9(10)11-3/h8H,4-7H2,1-3H3

InChI Key

HZOIXYISXJHGBI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCC(=O)OC

Origin of Product

United States

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